alpha-D-Glucopyranose, pentaacetate

Carbohydrate Chemistry Synthesis Stability

Select pure alpha-D-glucopyranose pentaacetate (≥98%) for reliable stereoselective glycosylation. Its anomeric configuration affords 450-fold lower reactivity than the beta anomer, enabling controlled, one-pot β-glycoside synthesis via TMSI activation. Superior acid stability ensures safe storage and handling. Non-interchangeable with beta anomer (CAS 604-69-3). Demand verified 98% purity for reproducible results in oligosaccharide assembly and anomer-specific bioassays.

Molecular Formula C₁₆H₂₂O₁₁
Molecular Weight 390.34
CAS No. 2152-77-4
Cat. No. B1139843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Glucopyranose, pentaacetate
CAS2152-77-4
SynonymsIdopyranose Pentaacetate;  Pentaacetate α-L-Idopyranose; 
Molecular FormulaC₁₆H₂₂O₁₁
Molecular Weight390.34
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-D-Glucopyranose Pentaacetate (CAS 2152-77-4): A Protected Glucose Building Block with Defined Anomeric Configuration


Alpha-D-Glucopyranose, pentaacetate (CAS 2152-77-4) is a peracetylated glucose derivative, specifically the alpha anomer of D-glucose pentaacetate [1]. This fully protected carbohydrate serves as a stable and versatile intermediate in synthetic carbohydrate chemistry, where its five acetyl groups mask the hydroxyl moieties, preventing unwanted side reactions [1]. Its precise alpha stereochemistry at the anomeric carbon (C1) fundamentally dictates its unique reactivity profile, stability, and utility in stereoselective glycosylation reactions, distinguishing it sharply from its beta anomer [2].

Why the Alpha Anomer of Glucose Pentaacetate Cannot Be Replaced by Its Beta Anomer or Other Peracetylated Sugars


Simple substitution with the beta anomer (CAS 604-69-3) or other peracetylated sugars is not viable due to profound, quantifiable differences in stability and reactivity. The alpha anomer exhibits a dramatically higher stability under acidic conditions compared to its beta counterpart, a feature critical for its role as a stable glycosyl donor precursor [1]. Furthermore, in glycosylation reactions, the alpha anomer's reactivity is 450-fold lower than that of the beta anomer, enabling entirely different synthetic outcomes and stereocontrol [2]. These differences are rooted in the stereoelectronic effects of the anomeric configuration, which dictate the molecule's behavior in both chemical transformations and biological systems, making the choice of anomer a critical, non-interchangeable decision in both research and process chemistry [3].

Alpha-D-Glucopyranose Pentaacetate: Quantitative Evidence for Superior Stability and Distinct Reactivity Over Analogs


Dramatically Enhanced Stability Under Acidic Conditions vs. the Beta Anomer

The alpha anomer demonstrates a profound and quantifiable stability advantage over the beta anomer under acidic conditions. A kinetic and mechanistic study revealed that the alpha-acetate is 'highly stable' compared to the beta-anomer [1]. The rate-controlling step for its rearrangement is the dissociation of the C1-acetoxy bond, a process that is significantly slower than for the beta anomer [1]. Specifically, the alpha anomer shows remarkable stability toward titanium tetrachloride, a strong Lewis acid, whereas the beta anomer reacts with this reagent 'extremely fast' to yield tetraacetyl-β-D-glucopyranosyl chloride [1].

Carbohydrate Chemistry Synthesis Stability

450-Fold Lower Reactivity in Acetate Exchange vs. the Beta Anomer

The alpha anomer is a significantly less reactive species compared to its beta counterpart in reactions involving the anomeric acetate. A comparative study using isotopically labeled acetate found that the 1,2-trans-β-D-glucose pentaacetate (beta anomer) was 450 times more reactive than the α-1,2-cis-anomer (alpha anomer) in acetate exchange catalyzed by stannic chloride in chloroform at 40 °C [1].

Reactivity Anomerization Mechanism

Distinct Physical Properties: Melting Point and Optical Rotation as Purity and Identity Markers

The alpha and beta anomers possess distinctly different physical properties, which are essential for identity confirmation and purity assessment. The alpha anomer has a melting point range of 109-113 °C and a specific optical rotation of +97° (c=1, CHCl3) [1]. In contrast, the beta anomer has a significantly higher melting point of 130-132 °C [2] and a much smaller specific optical rotation of +5° (c=1, CHCl3) [3].

Characterization Quality Control Physical Chemistry

Superior Stability and Synthetic Utility Over 1-Halo Sugars as Glycosyl Donor Precursors

Alpha-D-glucopyranose pentaacetate offers a distinct advantage over traditional 1-halo sugar donors (e.g., glucosyl halides) due to its enhanced storage stability. While 1-halo sugars are unstable and prone to decomposition, the alpha pentaacetate is a bench-stable solid [1]. This stability allows it to be used as a direct precursor in efficient glycosylation methods. For instance, treatment with trimethylsilyl iodide in refluxing inert solvent, followed by alcohol addition, provides β-D-glucopyranosides in a one-pot procedure [1].

Glycosylation Synthesis Methodology

Distinct Biological Activity Profile in Insulin Secretion vs. the Beta Anomer

The alpha anomer displays a distinct biological profile compared to the beta anomer in models of insulin secretion. In isolated perfused rat pancreas, the pentaacetate ester of alpha-D-glucose (1.7 mM) stimulated both insulin and somatostatin release, whereas unesterified D-glucose did not [1]. A separate study on isolated rat pancreatic islets found that while beta-D-glucose pentaacetate (1.7 mM) augmented insulin release more potently, alpha-D-glucose pentaacetate also stimulated release, but the two anomers differed in their mechanism, with only the beta-anomer significantly increasing the D-[U-14C]glucose oxidation/D-[5-3H]glucose utilization ratio [2].

Endocrinology Pharmacology Biological Activity

Key Application Scenarios for Alpha-D-Glucopyranose Pentaacetate Based on Differential Performance


Stereoselective Synthesis of β-Glucosides via a Stable Precursor

Alpha-D-glucopyranose pentaacetate is ideally suited for the preparation of β-D-glucopyranosides [1]. Its superior bench stability compared to 1-halo sugars makes it a convenient and reliable starting material. A one-pot procedure involves treating the alpha pentaacetate with trimethylsilyl iodide, followed by addition of the desired alcohol, to yield the β-glycoside product [1]. This method leverages the compound's relative inertness under normal conditions while allowing for controlled activation.

Use as a Protected Glucose Building Block in Complex Oligosaccharide Assembly

The compound's 450-fold lower reactivity at the anomeric center compared to the beta anomer [2] makes it a valuable building block for complex oligosaccharide synthesis. This differential reactivity allows chemists to install the acetyl-protected glucose unit into a larger molecule and then selectively activate and transform other positions without risking premature reaction at the anomeric carbon. This level of control is essential for achieving the regio- and stereoselectivity required for constructing defined glycans.

Investigations of Anomer-Specific Biological Responses

Researchers studying insulin secretion or other glucose-dependent pathways can use alpha-D-glucopyranose pentaacetate as a tool to probe anomer-specific effects. Its distinct profile in stimulating insulin and somatostatin release, and its different impact on glucose metabolism compared to the beta anomer [3], provide a means to dissect the molecular mechanisms of glucose sensing and hormone secretion, contributing to a deeper understanding of metabolic regulation and potential therapeutic targets.

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